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2-Acetyl-2-thiazoline - 29926-41-8

2-Acetyl-2-thiazoline

Catalog Number: EVT-315091
CAS Number: 29926-41-8
Molecular Formula: C5H7NOS
Molecular Weight: 129.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Acetyl-2-thiazoline is a heterocyclic compound known for its potent, characteristic "roasty" aroma, often described as popcorn-like, nutty, or peanut-like. [, , ] It is a significant volatile compound found naturally in various thermally processed foods, including meat, bread, popcorn, nuts, and cooked rice. [, , , , , ] 2-Acetyl-2-thiazoline plays a crucial role in food flavor research, contributing to the overall sensory perception and consumer acceptance of food products. [, , ]

Future Directions
  • Investigating its Potential Bioactivities: While not addressed in this analysis, preliminary studies have indicated potential antimicrobial and synergistic activities of 2-Acetyl-2-thiazoline. [] Further research in this area could explore its potential use in food preservation or other biomedical applications.

2-(1-Hydroxyethyl)-4,5-dihydrothiazole (HDT)

  • Compound Description: 2-(1-Hydroxyethyl)-4,5-dihydrothiazole is a key intermediate in the formation of 2-acetyl-2-thiazoline. It forms under mild conditions from the reaction of cysteamine and methylglyoxal [].
  • Relevance: HDT is a direct precursor to 2-acetyl-2-thiazoline, readily converting to the target compound upon heating in aqueous solutions [].

2-Acetyl-1-pyrroline (2AP)

  • Compound Description: 2-Acetyl-1-pyrroline is a potent odorant with a popcorn-like aroma, often found alongside 2-acetyl-2-thiazoline in various foods [, , , , , , ]. It is known for its instability, similar to 2-acetyl-2-thiazoline [].
  • Relevance: Both 2-acetyl-1-pyrroline and 2-acetyl-2-thiazoline share a similar odor profile, contributing to the roasted, popcorn-like aroma in foods. They are often found together and studied as key contributors to this specific flavor profile [, , , , ]. Additionally, both compounds share a similar challenge of instability, making their stabilization for commercial use a common research focus [].

6-Acetyl-2,3,4,5-tetrahydropyridine (ATHP)

  • Compound Description: 6-Acetyl-2,3,4,5-tetrahydropyridine and its tautomer 6-acetyl-1,2,3,4-tetrahydropyridine are potent odorants also found in various food products []. Like 2-acetyl-2-thiazoline and 2-acetyl-1-pyrroline, it is highly unstable [].
  • Relevance: Similar to 2-acetyl-2-thiazoline, ATHP exhibits instability and requires stabilization methods for practical applications. Research has explored complexation with zinc halides as a potential stabilization strategy for both compounds [].

2-Propionyl-1-pyrroline (2PP)

  • Compound Description: 2-Propionyl-1-pyrroline is another potent odorant studied for its potential in flavor applications [].
  • Relevance: Like 2-acetyl-2-thiazoline, 2-propionyl-1-pyrroline exhibits instability and can be stabilized through complexation with zinc halides [].

2-Acetylthiazole

  • Compound Description: 2-Acetylthiazole is an important aroma compound found in cooked clams, contributing to their characteristic odor []. It is also found alongside 2-acetyl-2-thiazoline in canned sweet corn [].
  • Relevance: 2-Acetylthiazole and 2-acetyl-2-thiazoline share structural similarities, both possessing a thiazole ring. They are often found together in foods and contribute to a similar roasted, popcorn-like aroma profile [].

5-Acetyl-2,3-dihydro-1,4-thiazine

  • Compound Description: 5-Acetyl-2,3-dihydro-1,4-thiazine possesses an intense, roasty, popcorn-like odor, similar to 2-acetyl-2-thiazoline []. It has been identified in Maillard model reactions and exhibits a low odor threshold [].
  • Relevance: 5-Acetyl-2,3-dihydro-1,4-thiazine shares a similar aroma profile with 2-acetyl-2-thiazoline, contributing to the desired roasty notes in food. Its presence in Maillard reactions suggests potential formation pathways related to 2-acetyl-2-thiazoline [].

2-Furfurylthiol

  • Compound Description: 2-Furfurylthiol is a key odorant contributing to the roasty, meat-like, and sulfurous aroma profile of thermally treated ribose and cysteine mixtures [].
  • Relevance: While structurally different, 2-furfurylthiol contributes to the overall roasty aroma profile alongside 2-acetyl-2-thiazoline, particularly in thermally processed food systems [].

Methional (3-(Methylthio)propanal)

  • Compound Description: Methional is a volatile sulfur compound contributing to the aroma of cooked foods, often described as having a boiled potato-like odor [, , , , , , ].
  • Relevance: While structurally different, methional often appears alongside 2-acetyl-2-thiazoline in various food products. They both contribute to the overall aroma profile, with methional contributing savory and sulfur notes [, , , , , , ].

Dimethyl Sulfide

  • Compound Description: Dimethyl sulfide is a volatile sulfur compound found in various food products, including cooked corn [].
  • Relevance: Dimethyl sulfide, alongside 2-acetyl-2-thiazoline, contributes to the overall aroma profile of specific food items, particularly those subjected to thermal processing [].
Source

This compound can be synthesized through various methods, often involving the reaction of thiazole derivatives with acetylating agents or through cyclization processes involving thiourea and aldehydes. Its occurrence has been noted in certain roasted food products, where it contributes to their flavor profile .

Classification

Chemically, 2-acetyl-2-thiazoline belongs to the class of thiazolines and can be categorized under the broader group of thiazole derivatives. It is recognized for its potential applications in food flavoring and as a precursor in the synthesis of other biologically active compounds.

Synthesis Analysis

Methods

Several synthetic routes have been developed for the preparation of 2-acetyl-2-thiazoline. One prominent method involves the condensation of thiourea with an aldehyde, followed by acetylation. This process can yield high purity and good yields under optimized conditions.

Technical Details

  1. Preparation of Thiazolamine: An initial step involves mixing thiourea with an appropriate aldehyde (such as monochloroacetaldehyde) in an organic solvent like toluene at elevated temperatures (around 80 °C). After cooling, an alkaline neutralizer (e.g., sodium hydroxide) is added to achieve a pH around 7, resulting in the formation of thiazolamine .
  2. Formation of 2-Acetyl-2-thiazoline: The thiazolamine can then be subjected to acetylation using acetic anhydride or acetyl chloride under controlled conditions, often involving low temperatures to minimize by-products. This step is crucial for obtaining the desired thiazoline derivative in high yield .
Molecular Structure Analysis

Structure

The molecular formula for 2-acetyl-2-thiazoline is C₅H₇NOS. The compound features a five-membered ring with a nitrogen atom and a sulfur atom, along with a carbonyl group (C=O) adjacent to the nitrogen.

Data

  • Molecular Weight: Approximately 143.18 g/mol
  • Melting Point: Typically reported around 50 °C
  • Boiling Point: Varies depending on purity but generally around 130 °C under reduced pressure.

Spectroscopic analysis such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for characterization, revealing key functional groups and confirming structural integrity .

Chemical Reactions Analysis

Reactions

2-Acetyl-2-thiazoline participates in various chemical reactions typical of thiazolines, including:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form more complex structures.

Technical Details

The reactivity of 2-acetyl-2-thiazoline is influenced by its functional groups, allowing it to be utilized as a building block in organic synthesis. For instance, it can react with metal ions to form coordination complexes that exhibit interesting biological activities .

Mechanism of Action

The mechanism by which 2-acetyl-2-thiazoline exerts its effects—particularly in flavor chemistry—relates to its ability to interact with olfactory receptors. The compound's structure allows it to bind effectively to these receptors, triggering sensory responses associated with its characteristic aroma.

Process Data

Research indicates that the Maillard reaction products, including 2-acetyl-2-thiazoline, play significant roles in developing complex flavors during cooking processes . This interaction exemplifies how small molecular changes can lead to significant sensory outcomes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless liquid or crystalline solid.
  • Odor: Characteristic popcorn-like aroma.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether.
  • Stability: Generally stable under standard conditions but may decompose upon prolonged exposure to heat or acidic environments.

Relevant data from analytical techniques such as mass spectrometry confirm the molecular integrity and purity levels necessary for applications in flavoring and synthesis .

Applications

Scientific Uses

  1. Flavoring Agent: Widely used in the food industry due to its pleasant aroma, contributing significantly to roasted flavors.
  2. Synthesis Intermediate: Serves as a precursor for synthesizing various biologically active compounds and coordination complexes used in medicinal chemistry.
  3. Research Applications: Utilized in studies exploring flavor chemistry and sensory analysis due to its unique olfactory properties .

Properties

CAS Number

29926-41-8

Product Name

2-Acetyl-2-thiazoline

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

InChI

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3

InChI Key

FZOZFDAMVVEZSJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=NCCS1

Solubility

Insoluble in water and heptane
Soluble (in ethanol)

Synonyms

2-acetyl-2-thiazoline

Canonical SMILES

CC(=O)C1=NCCS1

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